molecular formula C20H20SSi B14366756 2-(Naphthalen-1-yl)-2-phenyl-1,2-thiasilinane CAS No. 92635-90-0

2-(Naphthalen-1-yl)-2-phenyl-1,2-thiasilinane

Cat. No.: B14366756
CAS No.: 92635-90-0
M. Wt: 320.5 g/mol
InChI Key: HUXHMXNFDSVPNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Naphthalen-1-yl)-2-phenyl-1,2-thiasilinane is an organic compound that features a unique structure combining a naphthalene ring, a phenyl group, and a thiasilinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-1-yl)-2-phenyl-1,2-thiasilinane typically involves the reaction of naphthalene derivatives with phenyl-substituted thiasilinane precursors. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. For example, a common synthetic route involves the use of palladium-catalyzed coupling reactions under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-yl)-2-phenyl-1,2-thiasilinane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthalene and phenyl-substituted thiasilinanes, such as:

Uniqueness

2-(Naphthalen-1-yl)-2-phenyl-1,2-thiasilinane is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

92635-90-0

Molecular Formula

C20H20SSi

Molecular Weight

320.5 g/mol

IUPAC Name

2-naphthalen-1-yl-2-phenylthiasilinane

InChI

InChI=1S/C20H20SSi/c1-2-11-18(12-3-1)22(16-7-6-15-21-22)20-14-8-10-17-9-4-5-13-19(17)20/h1-5,8-14H,6-7,15-16H2

InChI Key

HUXHMXNFDSVPNV-UHFFFAOYSA-N

Canonical SMILES

C1CCS[Si](C1)(C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.